molecular formula C7H3FIN B160798 2-Fluoro-4-iodobenzonitrile CAS No. 137553-42-5

2-Fluoro-4-iodobenzonitrile

Cat. No. B160798
M. Wt: 247.01 g/mol
InChI Key: WHQVXHBSTRFRCE-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodobenzonitrile is a chemical compound with the molecular formula C7H3FIN . It is a building block used in various chemical syntheses . It has been used in the synthesis of L. infantum trypanothione reductase (Li -TryR) dimerization and oxidoreductase activity inhibitors, and transient receptor potential ankyrin 1 (TRPA1) antagonists .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-iodobenzonitrile is 1S/C7H3FIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Fluoro-4-iodobenzonitrile is a solid powder at room temperature . It has a molecular weight of 247.01 . The boiling point is between 103-105°C, and the melting point is greater than 110°C .

Scientific Research Applications

Structural and Electronic Properties

2-Fluoro-4-iodobenzonitrile is studied for its energetic and structural properties. The standard molar enthalpies of formation, both in the condensed phase and the gaseous phase, are derived from the combustion energies and measured using high-temperature Calvet microcalorimetry. Vapor-pressure studies and theoretical calculations contribute to understanding its electronic properties, such as basicities, electron affinities, and ionization enthalpies (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Halogen-Cyano Interactions

Research on halogen-cyano interactions in compounds like 2-Fluoro-4-iodobenzonitrile focuses on the standard molar enthalpies of formation and the strength of these interactions in the crystal. This study involves both experimental and computational approaches, examining the energetic and structural aspects of these interactions (Rocha, D. R. D. Silva, & A. Silva, 2013).

Chemical Reactions and Synthesis

The compound is utilized in various chemical reactions, such as its reaction with ammonia and different ions, leading to the production of various derivatives. The displacement of the fluorine atom in certain reactions is a key aspect studied in this context (Birchall, Haszeldine, & Jones, 1971).

Use in Radiofluorination

2-Fluoro-4-iodobenzonitrile is used in radiofluorination processes. Studies show its rapid reaction with alkenes and alkynes under mild conditions, indicating its potential in preparing low-molecular weight radiopharmaceuticals (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).

Phase Transition Studies

Investigations into the phase transition of 4-iodobenzonitrile, a related compound, help in understanding the behavior of 2-Fluoro-4-iodobenzonitrile under different conditions. These studies are significant for crystal engineering and understanding non-covalent interactions (Giordano & Parsons, 2017).

Safety And Hazards

2-Fluoro-4-iodobenzonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-fluoro-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQVXHBSTRFRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379069
Record name 2-fluoro-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodobenzonitrile

CAS RN

137553-42-5
Record name 2-Fluoro-4-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137553-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

27 g of sodium nitrite was dissolved in 205 ml of sulfuric acid and cooled to 10° C. or less, and then 238 ml of acetic acid was added. At 20° to 25° C., 65 g of 2-fluoro-4-iodoaniline was added to the solution, and then the solution was agitated for one hour. A second solution was made by dissolving 82.5 g of copper sulfate pentahydrate in 20.5 ml of water, to which was added 140 g of ice, and this solution was added to the first. A third solution containing 88 g of potassium cyanide dissolved in 207 ml of water, 500 g of sodium bicarbonate, and 206 ml of benzene was added to the first solution, and a diazonium salt sulfuric acid solution was added therein. After agitation at room temperature for 3 hours, a sodium hydroxide aqueous solution was added to dissolve the crystals. After being extracted with chloroform, the crystals were washed three times alternating with a 10% sodium hydroxide solution and water. After distillation of the chloroform, the residue was extracted with hexane, and the hexane was distilled off. This residue was subjected to vacuum distillation (95° to 110° C./15 mmHg), and further recrystallized to obtain 20 g of 1-cyano-2-fluoro-4-iodobenzene.
Name
Quantity
207 mL
Type
solvent
Reaction Step One
Name
Quantity
20.5 mL
Type
solvent
Reaction Step Two
Quantity
82.5 g
Type
catalyst
Reaction Step Two
Quantity
238 mL
Type
solvent
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Four
Quantity
205 mL
Type
solvent
Reaction Step Four
Quantity
65 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
140 g
Type
reactant
Reaction Step Six
Quantity
88 g
Type
reactant
Reaction Step Seven
Quantity
500 g
Type
reactant
Reaction Step Eight
Quantity
206 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
diazonium salt sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Q Chen, Z Chen, F Li, H Zha, W He, F Jiang… - European Journal of …, 2023 - Elsevier
… 2-fluoro-4-iodobenzonitrile or 2-fluoro-5-iodobenzonitrile was converted to 49a-b through classical ring formation, and subsequent amide coupling reactions provided intermediate 50a-…
Number of citations: 3 www.sciencedirect.com
JB Hynes, A Tomažič, CA Parrish… - Journal of heterocyclic …, 1991 - Wiley Online Library
Recently, we reported that appropriately substituted 2‐fluorobenzonitriles undergo cyclization with guanidine carbonate to afford 2,4‐diaminoquinazolines usually in good to excellent …
Number of citations: 23 onlinelibrary.wiley.com
J Kankanala, C Marchand, M Abdelmalak… - Journal of medicinal …, 2016 - ACS Publications
… % dispersion in oil) in DMSO (10 mL) at 0 C was added methyl cyanoacetate (32 mmol, 2.0 equiv) slowly, and the mixture was stirred at rt for 30 min before 2-fluoro-4-iodobenzonitrile (…
Number of citations: 57 pubs.acs.org
Z Jiang, L Wang, X Liu, C Chen, B Wang… - … Pharmaceutica Sinica B, 2020 - Elsevier
… Hydrazine (1.13 g, 35.3 mmol) was dissolved in butyl alcohol (80 mL) and treated with 2-fluoro-4-iodobenzonitrile (5.8 g, 23.5 mmol). The resulting solution was stirred at 115 C for 5 h. …
Number of citations: 24 www.sciencedirect.com

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